molecular formula C10H6BrF2N B2980780 5-Bromo-3-(difluoromethyl)isoquinoline CAS No. 2248316-56-3

5-Bromo-3-(difluoromethyl)isoquinoline

Cat. No.: B2980780
CAS No.: 2248316-56-3
M. Wt: 258.066
InChI Key: AEVYZAMWDHJIRR-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(difluoromethyl)isoquinoline can be achieved through various methods. One common approach involves the direct introduction of fluorine or difluoromethyl groups onto the isoquinoline ring. This can be done using reagents such as trifluoromethyl iodide or difluoromethyl bromide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for fluorinated isoquinolines, including this compound, often involve large-scale reactions using specialized equipment to ensure high yield and purity. These methods may include catalytic processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(difluoromethyl)isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidation states or reduced forms of the compound .

Scientific Research Applications

5-Bromo-3-(difluoromethyl)isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(difluoromethyl)isoquinoline is unique due to the presence of both bromine and difluoromethyl groups, which can result in distinct reactivity and biological activities compared to other similar compounds .

Properties

IUPAC Name

5-bromo-3-(difluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c11-8-3-1-2-6-5-14-9(10(12)13)4-7(6)8/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVYZAMWDHJIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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